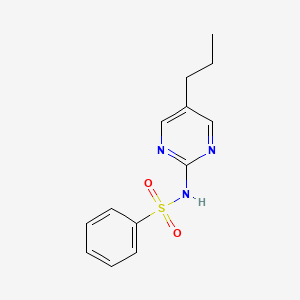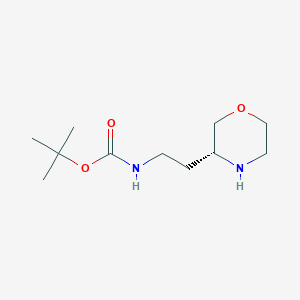![molecular formula C25H30ClN3 B12936466 [4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride is a complex organic compound with a unique structure that includes multiple aromatic rings and isotopically labeled methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the aromatic amines, followed by their methylation using isotopically labeled methyl iodide. The resulting methylated amines are then subjected to a series of condensation reactions to form the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the use of hazardous reagents and reducing waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). Reaction conditions such as temperature
Eigenschaften
Molekularformel |
C25H30ClN3 |
|---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride |
InChI |
InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI-Schlüssel |
ZXJXZNDDNMQXFV-BVNCJLROSA-M |
Isomerische SMILES |
[13CH3]N([13CH3])C1=CC=C(C=C1)C(=C2C=CC(=[N+]([13CH3])[13CH3])C=C2)C3=CC=C(C=C3)N([13CH3])[13CH3].[Cl-] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)




![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)



![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)

![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
